2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide
Description
2-(N'-Hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a hydroxycarbamimidoyl group (N'-hydroxycarbamimidoyl) attached to the acetamide backbone and a 2-methoxyphenyl substituent at the nitrogen atom. Its molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol (CAS: 561008-72-8) . The compound's structure combines a hydrogen-bond-donating hydroxyimino group and a methoxy aromatic ring, which may influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-5-3-2-4-7(8)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNLBFKMHCMEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a methoxyphenyl group, which can be achieved using a suitable electrophilic aromatic substitution reaction.
Addition of the hydroxycarbamimidoyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and electrophilic or nucleophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit various enzymes, particularly monoamine oxidases (MAOs). Inhibitors of MAOs are significant in treating neurological disorders such as depression and Parkinson's disease. For instance, compounds similar to 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide have shown selective inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine .
- Antioxidant Properties :
- Drug Development :
Case Study 1: Inhibition of MAO-B
A study conducted on related compounds demonstrated that selective MAO-B inhibitors can significantly reduce the breakdown of dopamine, leading to improved symptoms in models of Parkinson's disease. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity .
Case Study 2: Antioxidant Activity
In vitro assays using cell lines exposed to oxidative stress revealed that derivatives of this compound exhibited significant protective effects against cell death. The mechanism appears to involve scavenging reactive oxygen species (ROS), which are implicated in various degenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of 2-(N’-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group may interact with enzymes or proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group may enhance the compound’s binding affinity or selectivity for certain targets. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Methoxyphenyl) Derivatives
- 2-(N′-Hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS: 793727-57-8) replaces the 2-methoxyphenyl group with a 4-morpholinylphenyl moiety. The morpholine ring enhances hydrophilicity and may improve solubility, which is critical for bioavailability in drug design .
- 2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide (CAS: 6335-41-7) exhibits a fusion enthalpy of 8.3 kJ/mol at 457.6 K, indicating higher thermal stability compared to the 2-methoxyphenyl analog (27.8 kJ/mol at 424.6 K) .
Halogen-Substituted Phenyl Derivatives
Modifications to the Hydroxycarbamimidoyl Group
- 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide (CAS: 6335-42-8) replaces the hydroxycarbamimidoyl group with a hydroxyimino moiety.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide (CAS: 105361-71-5) adds a dimethoxyphenylethyl chain, increasing steric bulk and lipophilicity. Such modifications are common in CNS-targeting drugs .
Heterocyclic Acetamide Analogs
- 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (Compound 2c) replaces the hydroxycarbamimidoyl group with a benzimidazole-thio moiety. This compound demonstrates enhanced nonlinear optical (NLO) properties due to electron-donating methoxy groups, with a second-order NLO coefficient (β₀) of 1550 au .
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39) shows potent anticancer activity against HCT-1 and MCF-7 cell lines, attributed to the sulfonyl-piperidine-quinazoline pharmacophore .
Anticancer Activity
Physicochemical Properties and Stability
Biological Activity
The compound 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide is a derivative of acetamide that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is . The structure features a methoxy group and a hydroxyl carbamimidoyl moiety, which are critical for its biological activity.
Biological Activity
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
-
Antimicrobial Activity
- The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. In vitro studies demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin .
- Anticancer Potential
- Enzyme Inhibition
The biological effects of this compound can be attributed to its structural features:
- Binding Affinity : The methoxy group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins.
- Hydroxyl Group : The hydroxyl group may participate in hydrogen bonding with active sites of enzymes or receptors, increasing binding specificity and potency.
Case Studies
- Antibacterial Efficacy
- Anticancer Activity
Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Control (Levofloxacin) |
|---|---|---|
| Escherichia coli | 8 | 16 |
| Staphylococcus aureus | 4 | 8 |
| Salmonella typhi | 16 | 32 |
Anticancer Activity Overview
| Cell Line | IC50 (µM) | Control (Doxorubicin) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 5 |
| HeLa (Cervical Cancer) | 15 | 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(N'-hydroxycarbamimidoyl)-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions, such as reacting hydroxyimino intermediates with carboxylic acids or their derivatives. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide was condensed with acrylic acid at 60°C for 2 hours, monitored via TLC for reaction completion . Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysis (acid/base). Solvent choice (e.g., DMF, acetonitrile) and inert atmospheres may improve yield. Post-synthesis purification via recrystallization (ethanol/water systems) or column chromatography is advised.
Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., methoxy, hydroxyimino) and regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₁N₃O₂, M = 193.21) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects impurities .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry (e.g., triclinic system, P1 space group) .
Q. How can researchers assess the compound’s stability under various storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., ~424.6 K for the hydroxyimino analog) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
- Light Sensitivity : Use amber vials for light-sensitive groups (e.g., methoxy-phenyl); validate via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can X-ray crystallography be employed to determine the crystal structure, and what parameters are critical for refinement?
- Methodological Answer : Single-crystal XRD requires a Bruker APEX DUO CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Key parameters:
- Unit Cell Dimensions : a = 8.7813 Å, b = 9.5432 Å, c = 11.9770 Å; angles α = 80.722°, β = 78.531°, γ = 70.181° .
- Refinement : Use SHELXL-97 with full-matrix least-squares on F². Check residuals (R1 = 0.042, wR2 = 0.116) and goodness-of-fit (S = 1.07). Hydrogen bonding networks (e.g., N–H···O) must satisfy geometric constraints .
Q. What methodologies are used to evaluate the compound’s thermodynamic properties, such as phase transition enthalpies?
- Methodological Answer :
- Differential Thermal Analysis (DTA) : Measures fusion enthalpy (ΔHfus = 27.8 kJ/mol for the hydroxyimino analog) and decomposition onset (424.6 K) .
- Calorimetry : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics in host-guest systems.
- Data Validation : Cross-reference with NIST Chemistry WebBook entries for analogous acetamides .
Q. How should researchers design bioactivity studies to investigate potential pharmacological applications?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against S. aureus and E. coli; compare to positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Screen against O-GlcNAc transferase (OGT) via fluorescence polarization (IC₅₀ determination) .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., penicillin-binding proteins for β-lactam analogs) .
Q. How can contradictions in thermal decomposition data from different sources be resolved?
- Methodological Answer :
- Comparative Analysis : Replicate DSC/TGA experiments under standardized conditions (heating rate 10°C/min, N₂ atmosphere).
- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to estimate activation energy (Ea) and identify decomposition pathways .
- Synchrotron XRD : Resolve amorphous vs. crystalline phase transitions at high temperatures .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
